Enantiomer-Dependent LD50 and Receptor Alkylation Kinetics in Muscarinic Pharmacology
The (+)- and (-)-enantiomers of BM 130, an alkylating oxotremorine analog derived from 2-(chloromethyl)pyrrolidine, exhibit statistically distinct LD50 values in mice following intravenous administration. The (+)-BM 130 enantiomer shows an LD50 of 10.4 ± 1.4 μmol/kg, while the (-)-BM 130 enantiomer shows a less toxic profile with an LD50 of 13.5 ± 1.9 μmol/kg [1]. Furthermore, the rate constants for alkylation of muscarinic receptors in rat cerebral cortex homogenates, measured via the decline in (-)-[3H]-3-quinuclidinyl benzilate binding at 37 °C, differed significantly between the two enantiomers [1]. Both enantiomers demonstrated similar affinity for muscarinic receptors in competitive inhibition studies at 0 °C, indicating that the observed functional differences arise from stereoselective covalent modification kinetics rather than initial binding affinity [1].
| Evidence Dimension | Acute toxicity (LD50) and muscarinic receptor alkylation rate |
|---|---|
| Target Compound Data | (+)-BM 130: LD50 = 10.4 ± 1.4 μmol/kg (i.v. mouse); (-)-BM 130: LD50 = 13.5 ± 1.9 μmol/kg (i.v. mouse) |
| Comparator Or Baseline | Direct comparison between (+)-enantiomer and (-)-enantiomer of BM 130 |
| Quantified Difference | Δ LD50 = 3.1 μmol/kg (approximately 30% higher toxicity for (+)-enantiomer) |
| Conditions | Mouse intravenous administration; muscarinic receptor binding in rat cerebral cortex homogenates at 37 °C |
Why This Matters
This stereoselective toxicity and alkylation kinetic difference mandates that users requiring defined pharmacological activity profiles procure the specific enantiomer (CAS 179116-00-8 or 1260981-34-7) rather than the racemate (CAS 54288-80-1).
- [1] Ringdahl B, Katz ED, Roch M, Jenden DJ. Muscarinic actions and receptor binding of the enantiomers of BM 130, an alkylating analog of oxotremorine. J Pharmacol Exp Ther. 1989;249(1):210-215. View Source
